- Preparation of bifunctional compounds as modulators of proteolysis useful for treating cancer, World Intellectual Property Organization, , ,
Cas no 96503-30-9 ((2R)-1,1-dimethoxypropan-2-ol)

(2R)-1,1-dimethoxypropan-2-ol structure
Nome do Produto:(2R)-1,1-dimethoxypropan-2-ol
(2R)-1,1-dimethoxypropan-2-ol Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Propanol,1,1-dimethoxy-, (2R)-
- (2R)-1,1-DIMETHOXYPROPAN-2-OL
- (R)-2-HYDROXY-PROPIONALDEHYDE DIMETHOXYACETAL
- L-lactaldehyde dimethyl acetal
- (2R)-1,1-Dimethoxy-2-propanol (ACI)
- 2-Propanol, 1,1-dimethoxy-, (R)- (ZCI)
- (+)-1,1-Dimethoxy-2-propanol
- (R)-1,1-Dimethoxy-2-propanol
- (R)-Lactaldehyde dimethyl acetal
- MFCD07778451
- EN300-89237
- (R)-1,1-dimethoxypropan-2-ol
- (2R)-1,1-Dimethoxy-2-propanol
- AKOS006237165
- AT37498
- (R)-2-HYDROXY-PROPIONALDEHYDEDIMETHOXYACETAL
- DTXSID901307795
- CS-0254441
- SCHEMBL5699107
- 2-Propanol, 1,1-dimethoxy-, (R)-
- (R)-1,1-Dimethoxy-2-propanol, >=99.0% (sum of enantiomers, GC)
- (2R)-2-HYDROXYPROPIONALDEHYDE DIMETHYL ACETAL
- 96503-30-9
- (2R)-1,1-dimethoxypropan-2-ol
-
- MDL: MFCD07778451
- Inchi: 1S/C5H12O3/c1-4(6)5(7-2)8-3/h4-6H,1-3H3/t4-/m1/s1
- Chave InChI: PRAYXKGWSGUXQK-SCSAIBSYSA-N
- SMILES: C(OC)(OC)[C@H](O)C
Propriedades Computadas
- Massa Exacta: 120.07900
- Massa monoisotópica: 120.079
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 8
- Contagem de Ligações Rotativas: 3
- Complexidade: 51.6
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 38.7A^2
- XLogP3: -0.2
Propriedades Experimentais
- Ponto de Flash: 50℃
- PSA: 38.69000
- LogP: -0.01390
(2R)-1,1-dimethoxypropan-2-ol Informações de segurança
- Número de transporte de matérias perigosas:UN 1993C 3 / PGIII
(2R)-1,1-dimethoxypropan-2-ol Dados aduaneiros
- CÓDIGO SH:2911000000
- Dados aduaneiros:
China Customs Code:
2911000000Overview:
2911000000 Acetals and hemiacetals,Whether or not containing other oxygen-containing groups,And its halogenation,sulfonation,Nitration and nitrosation derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2911000000 acetals and hemiacetals, whether or not with other oxygen function, and their halogenated, sulphonated, nitrated or nitrosated derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
(2R)-1,1-dimethoxypropan-2-ol Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-89237-1g |
(2R)-1,1-dimethoxypropan-2-ol |
96503-30-9 | 1g |
$0.0 | 2023-09-01 | ||
eNovation Chemicals LLC | Y1316584-1G |
(2R)-1,1-dimethoxypropan-2-ol |
96503-30-9 | 97% | 1g |
$195 | 2024-07-21 | |
eNovation Chemicals LLC | Y1316584-25G |
(2R)-1,1-dimethoxypropan-2-ol |
96503-30-9 | 97% | 25g |
$3015 | 2024-07-21 | |
A2B Chem LLC | AI65298-250mg |
2-Propanol, 1,1-dimethoxy-, (R)- |
96503-30-9 | 95% | 250mg |
$63.00 | 2024-05-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1325111-1g |
(R)-1,1-Dimethoxypropan-2-ol |
96503-30-9 | 98% | 1g |
¥3191.00 | 2024-04-23 | |
A2B Chem LLC | AI65298-5g |
2-Propanol, 1,1-dimethoxy-, (R)- |
96503-30-9 | 95% | 5g |
$615.00 | 2024-05-20 | |
A2B Chem LLC | AI65298-50g |
2-Propanol, 1,1-dimethoxy-, (R)- |
96503-30-9 | 95% | 50g |
$4779.00 | 2024-04-19 | |
1PlusChem | 1P00IKAA-1g |
2-Propanol, 1,1-dimethoxy-, (R)- |
96503-30-9 | 95% | 1g |
$172.00 | 2024-04-19 | |
1PlusChem | 1P00IKAA-5g |
2-Propanol, 1,1-dimethoxy-, (R)- |
96503-30-9 | 95% | 5g |
$711.00 | 2024-04-19 | |
1PlusChem | 1P00IKAA-50g |
2-Propanol, 1,1-dimethoxy-, (R)- |
96503-30-9 | 95% | 50g |
$5181.00 | 2024-04-19 |
(2R)-1,1-dimethoxypropan-2-ol Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium , Palladium dihydroxide Solvents: Methanol ; 8 h, 15 psi, 60 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Cinchonidine , Platinum (alumina bound) Solvents: Toluene ; 2 bar, 20 °C
Referência
- Fundamental insights into the enantioselectivity of hydrogenations on cinchona-modified platinum and palladiumJournal of Catalysis, 2012, 289, 238-248,
Método de produção 3
Condições de reacção
1.1 Reagents: Potassium tert-butoxide , Hydrogen Catalysts: (OC-6-14)-[1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-bis(4-methylphenyl)ph… Solvents: Isopropanol ; 5.5 h, 8 atm, 30 °C
Referência
- Asymmetric Hydrogenation of Aromatic Ketones Catalyzed by the TolBINAP/DMAPEN-Ruthenium(II) Complex: A Significant Effect of N-Substituents of Chiral 1,2-Diamine Ligands on EnantioselectivityJournal of Organic Chemistry, 2008, 73(22), 9084-9093,
Método de produção 4
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Platinum , (1R,3S,5R,7R,8aS)-7-Ethylhexahydro-1-(6-methoxy-4-quinolinyl)-3,7-methano-1H-pyr… Solvents: Acetic acid ; 60 min, 294 - 297 K
Referência
- A new rigid cinchona modified (α-IQ) platinum catalyst for the enantioselective hydrogenation of activated ketones: data to the origin of enantioselectionJournal of Molecular Catalysis A: Chemical, 2007, 272(1-2), 265-274,
Método de produção 5
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium , Palladium hydroxide Solvents: Methanol ; 8 h, 15 psi, 60 °C
Referência
- Preparation of heterobifunctional compounds and methods for the targeted degradation of KRas, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Cinchonidine , Engelhard 4759 Solvents: Acetic acid , Toluene ; 4 MPa, 293 K
Referência
- Heterogeneous Enantioselective Hydrogenation in a Continuous-flow Fixed-bed Reactor System: Hydrogenation of Activated Ketones and Their Binary Mixtures on Pt-Alumina-Cinchona Alkaloid CatalystsCatalysis Letters, 2012, 142(7), 889-894,
Método de produção 7
Condições de reacção
1.1 Reagents: Water Catalysts: Triacylglycerol lipase
Referência
- Lipase-catalyzed irreversible transesterifications using enol esters as acylating reagents: preparative enantio- and regioselective syntheses of alcohols, glycerol derivatives, sugars and organometallicsJournal of the American Chemical Society, 1988, 110(21), 7200-5,
Método de produção 8
Condições de reacção
Referência
- New data to the origin of rate enhancement on the Pt-cinchona catalyzed enantioselective hydrogenation of activated ketones using continuous-flow fixed-bed reactor systemJournal of Catalysis, 2008, 260(2), 245-253,
Método de produção 9
Condições de reacção
1.1 Catalysts: NADPH , Carbonyl reductase (NAD(P)H) Solvents: Isopropanol , Water ; rt → 30 °C; 24 h, 30 °C
Referência
- Highly efficient and scalable chemoenzymatic syntheses of (R)- and (S)-lactaldehydesReaction Chemistry & Engineering, 2016, 1(2), 156-160,
Método de produção 10
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Platinum , (8α,9R)-10,11-Dihydro-9-methoxycinchonan Solvents: Acetic acid
Referência
- Enantioselective hydrogenation of α-keto acetals with cinchona modified Pt catalystChemical Communications (Cambridge), 1999, (17), 1727-1728,
Método de produção 11
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium , 1-Pyrrolidinecarboxylic acid, 4-(dicyclohexylphosphino)-2-[(diphenylphosphino)me… Solvents: Tetrahydrofuran
Referência
- Highly effective catalytic asymmetric hydrogenations of α-keto esters and an α-keto acetal with new neutral chiral pyrrolidinebisphosphine-rhodium complexesChemistry Letters, 1987, (5), 855-8,
Método de produção 12
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Cinchonidine , Platinum Solvents: Acetic acid , Toluene ; 4 MPa, 293 K
Referência
- The First Case of Competitive Heterogeneously Catalyzed Hydrogenation using Continuous-Flow Fixed-Bed Reactor System: Hydrogenation of Binary Mixtures of Activated Ketones on Pt-Alumina and on Pt-Alumina-Cinchonidine CatalystsCatalysis Letters, 2011, 141(11), 1616-1620,
Método de produção 13
Condições de reacção
1.1 Catalysts: Platinum , 2214293-51-1 Solvents: Acetic acid , Toluene , Cyclohexane , Heptane ; 30 min, 30 °C
1.2 Reagents: Hydrogen ; 3 h, 5 MPa, 30 °C
1.2 Reagents: Hydrogen ; 3 h, 5 MPa, 30 °C
Referência
- Highly efficient and recyclable chiral Pt nanoparticle catalyst for enantioselective hydrogenation of activated ketonesCatalysis Communications, 2018, 110, 55-58,
Método de produção 14
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Cinchonidine , Platinum Solvents: Ethanol
Referência
- New synthesis of a useful C3 chiral building block by a heterogeneous method: enantioselective hydrogenation of pyruvaldehyde dimethyl acetal over cinchona modified Pt/Al2O3 catalystsChemical Communications (Cambridge), 1999, (17), 1725-1726,
Método de produção 15
Condições de reacção
1.1 Reagents: Acetic acid , Hydrogen Catalysts: Iridium , Rhodium , Cinchonanium, N-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48-hexadecaoxanonatetr… Solvents: Toluene , Heptane ; 3 h, 2 MPa, 30 °C
Referência
- A miraculous chiral Ir-Rh bimetallic nanocatalyst for asymmetric hydrogenation of activated ketonesOrganic Chemistry Frontiers, 2018, 5(24), 3585-3589,
Método de produção 16
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Dihydrocinchonidine , Platinum Solvents: Acetic acid ; 60 min, 1 bar, 296 - 298 K
Referência
- Heterogeneous asymmetric reactions. Part 32. High enantioselectivities in the hydrogenation of activated ketones on cinchona alkaloid modified platinum-alumina catalystsJournal of Molecular Catalysis A: Chemical, 2003, 202(1-2), 163-170,
Método de produção 17
Condições de reacção
1.1 Catalysts: NADP-dependent alc. dehydrogenase
Referência
- Bone as a solid support for the immobilization of enzymesBiotechnology Letters, 1986, 8(9), 649-52,
Método de produção 18
Condições de reacção
1.1 Reagents: Quinidine , Hydrogen Catalysts: Platinum Solvents: Acetic acid ; 60 min, 1 bar, 294 - 297 K
Referência
- New Data of Nonlinear Phenomenon in the Heterogeneous Enantioselective Hydrogenation of Activated KetonesCatalysis Letters, 2008, 124(1-2), 46-51,
Método de produção 19
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Quinine , Platinum Solvents: Acetic acid ; 45 min, 1 bar, 294 - 297 K
Referência
- Methylethers of cinchona alkaloids in Pt-catalyzed hydrogenation of methyl benzoylformate and pyruvaldehyde dimethyl acetalJournal of Molecular Catalysis A: Chemical, 2008, 285(1-2), 84-91,
Método de produção 20
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Platinum , (8α,9R)-10,11-Dihydro-9-methoxycinchonan Solvents: Acetic acid
Referência
- Production of optically active α-hydroxy acetals, World Intellectual Property Organization, , ,
(2R)-1,1-dimethoxypropan-2-ol Raw materials
- (R)-(((1,1-Dimethoxypropan-2-yl)oxy)methyl)benzene
- 1,1-dimethoxypropan-2-one
- 2-Propanol, 1,1-dimethoxy-, acetate, (R)-
(2R)-1,1-dimethoxypropan-2-ol Preparation Products
(2R)-1,1-dimethoxypropan-2-ol Literatura Relacionada
-
M. A. K. Vogel,H. Burger,N. Schl?ger,R. Meier,B. Sch?nenberger,T. Bisschops,R. Wohlgemuth React. Chem. Eng. 2016 1 156
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:96503-30-9)(2R)-1,1-dimethoxypropan-2-ol

Pureza:99%
Quantidade:25g
Preço ($):1830